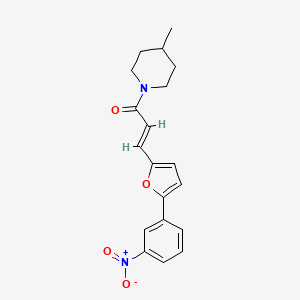

1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one

Description

This compound is a chalcone derivative characterized by a 4-methylpiperidinyl group attached to the enone carbonyl and a 3-nitrophenyl-substituted furan ring. Its structure combines electron-withdrawing (nitro group) and electron-donating (piperidine) moieties, which may influence its physicochemical and biological properties.

Properties

CAS No. |

853351-51-6 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(E)-1-(4-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H20N2O4/c1-14-9-11-20(12-10-14)19(22)8-6-17-5-7-18(25-17)15-3-2-4-16(13-15)21(23)24/h2-8,13-14H,9-12H2,1H3/b8-6+ |

InChI Key |

FTDIJLRGHJKIHG-SOFGYWHQSA-N |

Isomeric SMILES |

CC1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

Introduction of the nitrophenyl group: This step might involve nitration reactions.

Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines.

Coupling reactions: The final step would involve coupling the furan and piperidine rings with the nitrophenyl group under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The enone system and aromatic rings are primary sites for oxidation. Reaction outcomes depend on the oxidizing agent:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Cleavage of furan ring to form 3-nitrobenzoic acid derivatives | Selective oxidation of furan to carboxyl groups |

| Ozone (O₃) | CH₂Cl₂, -78°C | Ozonolysis of enone to yield 4-methylpiperidine-1-carbaldehyde fragments | Terminal enone cleavage with reductive workup |

Reduction Reactions

The nitro group and enone system are susceptible to reduction:

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Notes |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Six-membered cyclohexene adduct fused to furan | Endo selectivity observed due to electron-rich diene |

| Tetracyanoethylene | RT, 24h | Bicyclic nitrile-substituted product | Electron-deficient dienophile enhances rate |

Nucleophilic Substitution

The nitro group activates the phenyl ring for electrophilic substitution, though steric effects from the furan and piperidine may limit reactivity:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Cl₂/FeCl₃ | CHCl₃, 50°C | Chlorination at furan’s α-position or meta to nitro group | Competing sites lead to mixed products |

| HNO₃/H₂SO₄ | 0–5°C | Further nitration at furan’s β-position | Limited by deactivation from existing nitro group |

Hydrolysis Reactions

The enone undergoes base-catalyzed hydrolysis:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH (aq.) | Reflux, 6h | Cleavage to 4-methylpiperidine and 5-(3-nitrophenyl)furan-2-carboxylic acid | Retro-aldol mechanism dominates |

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity with similar compounds:

Mechanistic Insights

-

Nitro Reduction : The -NO₂ group is reduced to -NH₂ via a six-electron transfer process, forming a resonance-stabilized aniline intermediate .

-

Enone Reactivity : The α,β-unsaturated system undergoes 1,4-addition with nucleophiles (e.g., amines, thiols) at the β-carbon, facilitated by electron-withdrawing effects of the nitro group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been reported to possess strong antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| HSGN-94 | 0.25 | S. aureus |

| HSGN-94 | 0.5 | S. pneumoniae |

The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance or diminish antibacterial activity, emphasizing the importance of specific substituents on the molecular framework .

Antioxidant Properties

The antioxidant potential of similar compounds has been investigated, showing that they can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one and evaluated their antibacterial activity against clinical isolates of MRSA. The most potent derivative exhibited an MIC value of 0.25 µg/mL, demonstrating significant promise for further development as an antibiotic .

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant capacity of similar compounds derived from furan and piperidine frameworks. The results indicated that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, suggesting potential applications in treating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and structurally related chalcones:

*Calculated molecular weight based on formula C19H20N2O3.

Key Observations

Substituent Effects on Bioactivity :

- The 3-nitrophenyl group (as in the target compound and ) is associated with antifungal activity, likely due to its electron-withdrawing nature enhancing electrophilic interactions. For example, (E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one showed potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL) .

- Piperidine derivatives (e.g., ) may improve solubility and membrane permeability compared to simpler ketones (e.g., ).

Compound 7 in demonstrated selective antifungal activity against Candida krusei. Dimethylamino groups (e.g., ) provide electron-donating effects, which may reduce reactivity compared to nitro-substituted analogs.

Synthetic Methodologies :

- Microwave and ultrasound-assisted Claisen-Schmidt condensations (e.g., ) improve reaction efficiency and yields for similar chalcones. The target compound could be synthesized using optimized catalytic conditions.

Physical Properties :

- Nitro-substituted chalcones (e.g., ) generally exhibit higher melting points (146–185°C) due to strong intermolecular interactions, suggesting the target compound may also display high crystallinity.

Research Findings and Implications

- Antimicrobial Potential: The 3-nitrophenyl group’s presence correlates with notable antifungal activity in multiple studies , suggesting the target compound may exhibit similar or enhanced effects.

- Structural Optimization : The 4-methylpiperidinyl group could mitigate cytotoxicity issues observed in simpler chalcones (e.g., ) by improving selectivity.

- Theoretical vs Experimental Data : While computational studies (e.g., Hirshfeld surface analysis in ) predict intermolecular interactions (C–H···O, π-stacking), experimental validation via X-ray crystallography (using SHELXL ) is recommended for the target compound.

Biological Activity

The compound 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one , also known by its CAS number 853330-16-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure features a furan ring, a nitrophenyl group, and a piperidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 853330-16-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and the introduction of the nitrophenyl group through nitration reactions. The final product is obtained via coupling reactions that integrate the piperidine moiety with the furan structure.

Antibacterial Activity

Research has demonstrated that compounds similar to 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibit significant antibacterial properties. For instance, studies on related furan derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was evaluated using standard methods such as the cup plate method against strains like Staphylococcus aureus and Escherichia coli, with results indicating moderate to good activity compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds containing similar structural motifs have been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to reduced cell viability and increased apoptotic rates .

The mechanisms underlying the biological activities of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one are believed to involve:

- Interaction with Cellular Targets : The piperidine moiety may facilitate binding to specific enzymes or receptors, modulating their activity.

- Induction of Oxidative Stress : Similar compounds have been noted for their ability to elevate intracellular ROS levels, which can lead to cellular damage and apoptosis.

- Inhibition of Key Pathways : Studies indicate that such compounds can interfere with critical signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have focused on evaluating the biological activity of furan-based compounds similar to 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one :

- Antibacterial Evaluation : A series of furan derivatives were synthesized and screened for antibacterial activity against various pathogens, revealing that those with nitrophenyl substitutions exhibited enhanced effects .

- Anticancer Studies : Research involving derivatives showed that at specific concentrations, these compounds could significantly reduce viability in cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-methylpiperidine-derived ketones and 5-(3-nitrophenyl)furan-2-carbaldehyde. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance enolate formation .

- Catalysts : Base catalysts like KOH or piperidine improve reaction kinetics .

- Temperature control : Reactions at 60–80°C minimize side products .

- Monitoring : Use TLC and in situ IR spectroscopy to track enone formation and optimize reaction time .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this enone derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine and furan moieties. Coupling constants (J = 16–18 Hz) confirm the trans-configuration of the α,β-unsaturated ketone .

- IR spectroscopy : The C=O stretch (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm enone formation .

- Cross-validation : Compare with X-ray crystallography data to resolve discrepancies between solution and solid-state structures .

Q. What are the best practices for characterizing nitroaromatic-containing compounds like this derivative?

- Methodological Answer :

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to assess purity and detect nitroaromatic degradation products .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the enone and furan substituents .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, revealing charge transfer between the nitro group and enone system .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .

- MD simulations : Assess solvation effects and conformational stability in aqueous environments .

Q. How should researchers design experiments to evaluate the environmental fate of nitroaromatic-enone hybrids?

- Methodological Answer :

- Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS .

- QSAR modeling : Predict biodegradation half-lives using EPI Suite™, accounting for nitro group reducibility and logP values .

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Q. What strategies address contradictions between spectroscopic and crystallographic data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) in solution that differ from solid-state structures .

- Variable-temperature XRD : Analyze thermal expansion coefficients to identify lattice-induced distortions .

- Synchrotron radiation : High-flux X-rays improve resolution for disordered nitro/furan groups .

Q. How can stability studies be optimized for photolabile enone systems?

- Methodological Answer :

- ICH Q1B guidelines : Expose the compound to UV/visible light (1.2 million lux-hours) and monitor degradation via HPLC .

- Accelerated aging : Store at 40°C/75% RH for 6 months to simulate long-term stability .

- Radical scavengers : Add BHT (0.1%) to formulations to mitigate nitro group-mediated oxidation .

Data Contradiction Analysis

Q. Why might NMR data suggest planar enone geometry while XRD shows non-coplanarity?

- Methodological Answer :

- Solution vs. solid-state : NMR reflects time-averaged conformations, whereas XRD captures static distortions from crystal packing .

- Torsion angles : Measure dihedral angles (C1-C2-C3-C4) via XRD; deviations >10° indicate steric hindrance from the 4-methylpiperidine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.